molecular formula C21H15Cl2NO3 B14361428 [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid CAS No. 95413-07-3

[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid

Katalognummer: B14361428
CAS-Nummer: 95413-07-3
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: ODIVNFSIJRGPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is a chemical compound known for its significant anti-inflammatory and analgesic properties. It is a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in the development of new pharmaceutical agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to inhibit COX enzymes more selectively may result in fewer side effects compared to other NSAIDs .

Eigenschaften

CAS-Nummer

95413-07-3

Molekularformel

C21H15Cl2NO3

Molekulargewicht

400.3 g/mol

IUPAC-Name

2-[5-benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid

InChI

InChI=1S/C21H15Cl2NO3/c22-16-7-4-8-17(23)20(16)24-18-10-9-14(11-15(18)12-19(25)26)21(27)13-5-2-1-3-6-13/h1-11,24H,12H2,(H,25,26)

InChI-Schlüssel

ODIVNFSIJRGPSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC3=C(C=CC=C3Cl)Cl)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.